molecular formula C37H28O2P2 B3178286 (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine CAS No. 486429-92-9

(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine

Cat. No.: B3178286
CAS No.: 486429-92-9
M. Wt: 566.6 g/mol
InChI Key: MPAZTSPCGPGQNK-UHFFFAOYSA-N
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Description

(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is a chiral, rigid bisphosphine ligand designed for advanced metal-catalyzed processes. Its structure facilitates strong chelation to metal centers, which is crucial for enhancing selectivity and efficiency in catalytic reactions, including asymmetric synthesis . The compound has a molecular formula of C37H28O2P2 and a molecular weight of 566.56 g/mol . Proper handling is essential; this compound requires storage under an inert atmosphere at 2-8°C to maintain stability and purity . Safety data indicates it may cause harmful effects if swallowed and can cause skin and eye irritation, so appropriate personal protective equipment is recommended . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(1-diphenylphosphanylbenzo[d][1,3]benzodioxepin-11-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28O2P2/c1-5-15-28(16-6-1)40(29-17-7-2-8-18-29)34-25-13-23-32-36(34)37-33(39-27-38-32)24-14-26-35(37)41(30-19-9-3-10-20-30)31-21-11-4-12-22-31/h1-26H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAZTSPCGPGQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443915
Record name (R)-C4-TunePhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486429-92-9
Record name (R)-C4-TunePhos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine typically involves the following steps:

    Formation of the dibenzo[d,f][1,3]dioxepine core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of diphenylphosphino groups: The diphenylphosphino groups are introduced via a substitution reaction, often using diphenylphosphine and a suitable halogenated precursor.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: Reduction reactions can modify the dioxepine core or the phosphine groups.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated precursors and diphenylphosphine are typical reagents.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Modified dioxepine derivatives.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Catalysis

One of the primary applications of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is as a ligand in transition metal-catalyzed reactions. Its bidentate nature allows it to stabilize metal centers effectively, enhancing catalytic activity and selectivity.

Case Study: Asymmetric Catalysis

In asymmetric catalysis, this compound has been utilized to facilitate enantioselective transformations. For instance, it has been employed in the palladium-catalyzed coupling reactions to produce chiral biaryl compounds. The presence of the diphenylphosphino groups significantly improves the enantioselectivity of the reactions compared to other ligands .

Organic Synthesis

(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine serves as a crucial building block in organic synthesis. Its ability to form stable complexes with various metals makes it an essential component in synthetic methodologies.

Example: Synthesis of Complex Molecules

This compound has been used in the synthesis of complex organic molecules through cross-coupling reactions. For example, it has facilitated the formation of carbon-carbon bonds in Suzuki and Heck reactions, allowing for the efficient construction of diverse molecular architectures .

Medicinal Chemistry

In medicinal chemistry, (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine has shown potential as a pharmacologically active compound. Its derivatives are being explored for their biological activities.

Research Insights

Recent studies indicate that modifications of this compound can lead to derivatives with enhanced biological activities against various cancer cell lines. The phosphine moieties are believed to play a role in interacting with biological targets, making them suitable for drug development .

Material Science

The compound's unique properties are also being investigated for applications in material science, particularly in the development of phosphorescent materials and sensors.

Innovative Applications

Research is ongoing into using (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine in creating advanced materials with specific optical properties due to its ability to coordinate with rare earth metals .

Summary Table of Applications

Application AreaSpecific Use CaseReference
CatalysisAsymmetric catalysis for chiral compounds ,
Organic SynthesisCross-coupling reactions (Suzuki/Heck) ,
Medicinal ChemistryDevelopment of anticancer agents ,
Material SciencePhosphorescent materials and sensors

Mechanism of Action

The mechanism of action of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine primarily involves its role as a ligand. It can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The diphenylphosphino groups provide electron-donating properties, enhancing the catalytic activity of metal complexes.

Comparison with Similar Compounds

(a) 1,5-Bis(diphenylphosphino)pentane (CAS: 27721-02-4)

  • Structure : A linear pentane backbone with terminal diphenylphosphine groups.
  • Key Differences : The shorter, flexible aliphatic chain results in a smaller bite angle (~92°), limiting its ability to stabilize bulky metal complexes. Applications focus on coordination chemistry rather than asymmetric catalysis .

(b) 1,3-Bis(diphenylphosphino)propane (CAS: 6737-42-4)

  • Structure : A three-carbon aliphatic chain with phosphine termini.

(c) Biphephos (CAS: 91159-11-4)

  • Structure : Contains a dibenzo[d,f][1,3,2]dioxaphosphepin core with tert-butyl and methoxy substituents.
  • Key Differences : The tert-butyl groups introduce significant steric hindrance, while methoxy substituents alter electronic properties. Biphephos is widely used in palladium-catalyzed cross-coupling reactions, but its rigid structure may reduce adaptability in diverse catalytic systems compared to the target compound .

(d) Octahydro-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin (CAS: Not specified)

  • Structure : A hydrogenated dioxaphosphepin system with naphthalenyl groups.
  • Key Differences : Partial saturation of the aromatic rings reduces conjugation and rigidity, impacting thermal stability and electronic delocalization. This compound is less suited for applications requiring strong π-π interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Bite Angle (°) Key Applications
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine C₃₇H₂₈O₂P₂ 301847-87-0 ~102 Asymmetric catalysis, metal coordination
1,5-Bis(diphenylphosphino)pentane C₂₉H₃₂P₂ 27721-02-4 ~92 Coordination chemistry
Biphephos C₄₃H₄₄O₆P₂ 91159-11-4 ~120 Cross-coupling reactions
2′,10′-Dibromospiro[cyclohexane-1,6-dibenzo[d,f][1,3]dioxepine] C₂₄H₁₈Br₂O₂ Not provided N/A Photoluminescence, optoelectronics

Biological Activity

(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine, with the CAS number 486429-92-9, is a phosphine-containing compound that has garnered interest for its potential applications in biological systems and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is C₃₇H₂₈O₂P, with a molecular weight of 566.56 g/mol. It features two diphenylphosphino groups attached to a dibenzo-dioxepine backbone. The structural configuration plays a crucial role in its biological interactions.

The biological activity of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is primarily attributed to its ability to act as a ligand in various catalytic processes. Its phosphine groups can coordinate with metal centers, facilitating reactions that may lead to the formation of biologically active compounds.

Key Mechanisms:

  • Metal Coordination: The phosphine groups can stabilize transition states in catalytic cycles involving metal complexes.
  • Antioxidant Activity: Some studies suggest that phosphine compounds exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

Therapeutic Potential

Research indicates potential therapeutic applications in cancer treatment and other diseases due to the compound's ability to modulate enzyme activities and influence cellular signaling pathways.

Case Studies:

  • Cancer Research: A study demonstrated that (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition: Another investigation revealed that this compound could inhibit specific kinases involved in cancer progression, suggesting its use as a targeted therapeutic agent.

Data Table: Biological Activities and Effects

Activity TypeObserved EffectReference
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited kinase activities
Antioxidant ActivityReduced oxidative stress markers

Q & A

Q. What are the key considerations in synthesizing (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine to achieve high enantiomeric excess (e.e.)?

Methodological Answer: Synthesis requires precise control of stereochemistry. A chiral auxiliary or asymmetric catalytic conditions (e.g., using palladium complexes) can induce enantioselectivity. Purification via recrystallization or chiral HPLC is critical to isolate the desired enantiomer. Purity ≥98% and e.e. ≥99% are achievable through iterative optimization of reaction parameters (temperature, solvent polarity) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

Technique Key Parameters Purpose
31^{31}P NMR δ ~20–30 ppm (diphenylphosphino groups)Confirm ligand coordination environment
X-ray Diffraction Crystallographic data (e.g., C37H28O2P2)Resolve stereochemistry and bond angles
HPLC (Chiral) Chiralpak® columns, hexane/isopropanolDetermine enantiomeric excess (e.e.)
Mass Spectrometry ESI-MS, m/z 594.6 [M+H]+^+Verify molecular weight and purity

Reference experimental protocols from CAS RN 301847-87-0 and analytical standards in PubChem .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence its performance in asymmetric catalysis compared to other bisphosphine ligands?

Methodological Answer: The dibenzo[d,f][1,3]dioxepine backbone imposes rigidity, reducing conformational flexibility and enhancing stereocontrol. Comparative studies with trans-1,2-Bis(diphenylphosphino)ethylene (CAS 983-81-3) show that the larger bite angle (~102°) of the title compound improves enantioselectivity in hydrogenation reactions. DFT calculations can model steric hindrance (Tolman cone angle) and electron-donating effects (IR carbonyl stretching frequencies of metal complexes) .

Q. What strategies can resolve contradictions in catalytic activity reported across studies using this ligand?

Methodological Answer: Contradictions often arise from:

  • Reaction Conditions: Moisture-sensitive catalysts require rigorous anhydrous conditions (e.g., Schlenk techniques).
  • Metal-Ligand Mismatch: Test alternative metals (e.g., Rh vs. Ru) to optimize substrate activation.
  • Substrate Scope: Perform kinetic studies (Eyring plots) to differentiate electronic vs. steric substrate effects.
    Cross-reference data from randomized block experimental designs (e.g., split-plot analysis in catalysis studies) .

Q. How can computational chemistry predict this ligand’s behavior in novel catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-metal coordination dynamics in solvent environments.
  • Docking Studies: Model interactions with prochiral substrates (e.g., α-ketoesters).
  • QSPR Models: Correlate ligand descriptors (Hammett σ, %Vbur_{bur}) with enantioselectivity trends.
    Leverage InChI and SMILES data (PubChem CID 861909-30-0) for input structures .

Q. What are the stability challenges during long-term storage, and how can they be mitigated?

Methodological Answer: Degradation pathways include oxidation of phosphine groups and hydrolysis of the dioxepine ring. Stability data recommend:

  • Storage: Argon atmosphere at –20°C in amber vials.
  • Stabilizers: Add radical scavengers (e.g., BHT) at 0.1% w/w.
  • Monitoring: Periodic 31^{31}P NMR to detect P=O byproduct formation.
    Refer to SDS guidelines for handling air-sensitive organophosphorus compounds .

Theoretical Framework Integration

Q. How can ligand design principles be aligned with density functional theory (DFT) to optimize catalytic efficiency?

Methodological Answer: Link experimental outcomes to conceptual frameworks like Tolman’s Electronic Parameter (TEP) and Steric Parameter. For example:

  • Electronic Tuning: Introduce electron-withdrawing substituents (e.g., –CF3_3) to lower TEP, enhancing oxidative addition rates.
  • Steric Maps: Generate %Vbur_{bur} maps to predict substrate access to metal centers.
    Validate using crystallographic data (e.g., CCDC entries) and mechanistic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine
Reactant of Route 2
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine

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